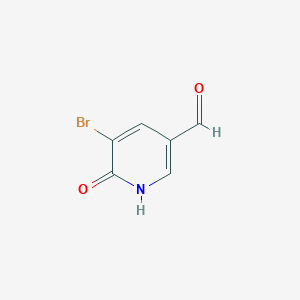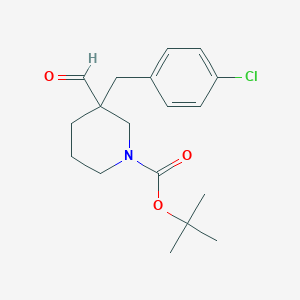![molecular formula C9H7IN2O B1325020 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone CAS No. 1015609-03-6](/img/structure/B1325020.png)
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone, commonly known as IPPE, is a chemical compound that has gained attention in the fields of pharmaceuticals. It is a reagent used in the synthesis of potent VEGFR-2 inhibitors .
Molecular Structure Analysis
The molecular formula of 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone is C9H7IN2O. It has a molecular weight of 286.07 g/mol. The SMILES string representation is CC(=O)c1cnc2[nH]cc(I)c2c1 .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties might be found in specialized databases or literature.Applications De Recherche Scientifique
Functionalization and Synthesis
- Functionalization of 1H-pyrrolo[2,3-b]pyridine : The study by Minakata et al. (1992) explores the functionalization of 1H-pyrrolo[2,3-b]pyridine, aiming to develop compounds for agrochemicals and functional materials. This includes introducing amino groups and creating podant-type compounds and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups, showcasing the chemical versatility of similar compounds (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Salimon, Salih, and Hussien (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial activity. The compound showed significant antimicrobial effects with minimum inhibitory concentration values ranging from 30.2 to 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).
Antiviral Properties
- Antiviral Activity of Pyridine Derivatives : Attaby et al. (2006) synthesized a compound similar to 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone and studied its antiviral properties, including anti-HSV1 and anti-HAV-MBB activities. This demonstrates the potential of related compounds in antiviral applications (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Catalytic Applications
- Synthesis of Pyrido Fused Systems : A study by Almansa et al. (2008) discusses the synthesis of pyrazolopyridines and other pyrido fused systems, showcasing the catalytic and synthetic applications of similar compounds (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).
Biological Activities
- Antibacterial and Plant Growth Regulatory Activities : Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives containing pyridine and evaluated their antibacterial and plant growth regulatory activities, highlighting the potential biological applications of similar compounds (Liu, Tao, Dai, Jin, & Fang, 2007).
Quantum Mechanical Modeling
- Modeling and Reactivity Studies : Cataldo et al. (2014) conducted quantum mechanical modeling of fluoromethylated-pyrrol derivatives to study their reactivities, structures, and vibrational properties, indicating the importance of computational approaches in understanding the properties of similar compounds (Cataldo, Castillo, Br, & An, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-5(13)6-2-7-8(10)4-12-9(7)11-3-6/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVDDRXKXQBMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(NC=C2I)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640150 |
Source


|
| Record name | 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | |
CAS RN |
1015609-03-6 |
Source


|
| Record name | 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)


![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)
![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)

![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)
![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)
![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)
![2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol](/img/structure/B1324957.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)